molecular formula C9H8F4O2 B8427409 (4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol

(4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol

Cat. No.: B8427409
M. Wt: 224.15 g/mol
InChI Key: BCUIXFIGXQLHML-UHFFFAOYSA-N
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Description

(4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol is a useful research compound. Its molecular formula is C9H8F4O2 and its molecular weight is 224.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

[4-fluoro-2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C9H8F4O2/c10-8-2-6(4-15)5(3-14)1-7(8)9(11,12)13/h1-2,14-15H,3-4H2

InChI Key

BCUIXFIGXQLHML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 23.6 mmol LiAlH4 in 10 ml THF was added dropwise over 5 min a solution of 3.93 mmol 4-fluoro-5-trifluoromethyl-phthalic acid dimethyl ester in 5 ml THF. The mixture was stirred at room temperature for 2 h, and then heated at 50° C. for 20 min. The reaction mixture was quenched by dropwise addition of 8 ml ethyl acetate, stirred for a further 15 min at 50° C., then cooled to room temperature and acidified to pH 1 by dropwise addition of 5 M aq HCl. The mixture was then partitioned between ethyl acetate and brine and the organic phase was then separated, dried over sodium sulfate, and concentrated in vacuo. The residue was purified by chromatography on silica gel (eluant: methanol/dichloromethane) to afford the title compound as a colourless oil (57% yield). MS (m/e): 283.1 ([M+OAc)]−, 100%), 223.1 ([M−H]−, 20%).
Quantity
23.6 mmol
Type
reactant
Reaction Step One
Quantity
3.93 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
57%

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